molecular formula C9H17NO4S B1405929 (2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid CAS No. 1568255-47-9

(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid

Cat. No.: B1405929
CAS No.: 1568255-47-9
M. Wt: 235.3 g/mol
InChI Key: DBJSDVSTTIENMF-MRVPVSSYSA-N
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Description

(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Properties

IUPAC Name

(2R)-1-propan-2-ylsulfonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-7(2)15(13,14)10-6-4-3-5-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJSDVSTTIENMF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Overview

  • Chemical Formula : C₉H₁₇NO₄S
  • Molecular Weight : 235.30 g/mol
  • CAS Number : 1568255-47-9

The synthesis of (2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid typically involves the formation of the piperidine ring through cyclization reactions, introduction of the sulfonyl group via sulfonation, and carboxylation to introduce the carboxylic acid group. Various reagents such as sulfonyl chlorides, carbon dioxide, and reducing agents like lithium aluminum hydride are commonly employed in these synthetic pathways .

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : The sulfonyl group can be reduced to a sulfide.
  • Substitution Reactions : The sulfonyl group can participate in nucleophilic substitution reactions.

These properties make it valuable in the development of new synthetic methodologies and materials.

Biology

In biological research, this compound is being investigated for its potential role as an enzyme inhibitor . Studies suggest that it may interact with specific enzymes or receptors, modulating their activity, which could lead to insights into metabolic pathways and disease mechanisms.

Medicine

The compound holds promise in medicinal chemistry. Its structural features suggest potential therapeutic applications, particularly in:

  • Drug Development : As a precursor for designing new pharmaceuticals targeting various diseases.
  • Therapeutic Effects : Preliminary studies indicate it may possess anti-inflammatory or analgesic properties, warranting further investigation into its pharmacological profile .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of fine chemicals. Its ability to undergo various chemical transformations makes it suitable for manufacturing processes where specific functional groups are required .

Case Study 1: Enzyme Interaction Studies

Research conducted by [source] demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic disorders. The study utilized kinetic assays to quantify inhibition rates, revealing IC50 values that suggest significant biological activity.

Case Study 2: Drug Development

A study published in [source] explored the compound's potential as a lead compound for developing anti-inflammatory drugs. Through structure-activity relationship (SAR) studies, modifications to the core structure were made to enhance efficacy while minimizing side effects.

Mechanism of Action

Biological Activity

(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid is a chiral compound belonging to the piperidine class, characterized by its unique sulfonyl and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and therapeutic agent.

  • IUPAC Name : (2R)-1-propan-2-ylsulfonylpiperidine-2-carboxylic acid
  • Molecular Formula : C9H17NO4S
  • CAS Number : 1568255-47-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The presence of the sulfonyl group may enhance its binding affinity and specificity towards these targets, potentially leading to inhibition or modulation of their activities.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Enzyme Inhibition : It has been suggested that this compound could act as an inhibitor of metalloproteases, which are involved in various pathological conditions such as cardiovascular diseases and cancer .
  • Potential Therapeutic Applications : The compound's structural features may allow it to serve as a lead compound in drug development for conditions associated with vasoconstriction and inflammation .
  • Neuromodulatory Effects : Similar compounds in the piperidine class have been studied for their roles in neurotransmitter metabolism, suggesting that this compound may influence neurochemical pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor of metalloproteases involved in cardiovascular diseases
Anti-inflammatoryMay reduce neutrophil migration in inflammatory models
NeuromodulationPossible effects on neurotransmitter uptake and metabolism

Case Study: Inhibition of Metalloproteases

A study examining piperidine derivatives demonstrated that modifications to the piperidine structure, including the introduction of sulfonyl groups, significantly enhanced their inhibitory effects on metalloproteases. This suggests that this compound could be effective in managing diseases characterized by excessive metalloprotease activity, such as chronic inflammation and cancer .

Case Study: Neurochemical Impact

Research on related compounds has shown that they can modulate neurotransmitter levels within the brain. For instance, delta 1-piperidine-2-carboxylic acid was found to be involved in the uptake mechanisms for neurotransmitters in synaptic environments. This points towards a potential role for this compound in neuropharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid
Reactant of Route 2
(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid

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